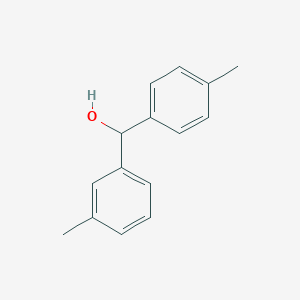

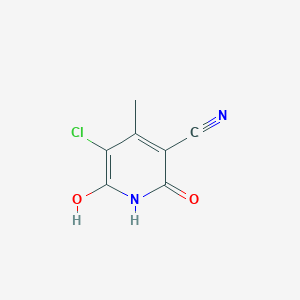

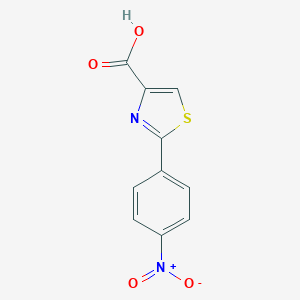

![molecular formula C5H2Cl2N2S B176176 2,6-Dichloroimidazo[2,1-b][1,3]thiazole CAS No. 135718-53-5](/img/structure/B176176.png)

2,6-Dichloroimidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Dichloroimidazo[2,1-b][1,3]thiazole” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . These compounds are typically synthesized through a series of chemical reactions involving various reagents and catalysts . The exact method of synthesis can vary depending on the specific derivative being produced .Molecular Structure Analysis

The molecular structure of “2,6-Dichloroimidazo[2,1-b][1,3]thiazole” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions . The exact reactions can depend on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloroimidazo[2,1-b][1,3]thiazole” can vary depending on the specific derivative. For example, 5,6-dichloroimidazo[2,1-b][1,3]thiazole has a molecular weight of 193.06, a melting point of 112-113°C, and is a powder at room temperature .Direcciones Futuras

Imidazo[2,1-b]thiazole derivatives, including “2,6-Dichloroimidazo[2,1-b][1,3]thiazole”, have shown promise in various areas of research, particularly in the development of new anticancer drugs . Future research will likely continue to explore the potential applications of these compounds in medicine and other fields .

Propiedades

IUPAC Name |

2,6-dichloroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2S/c6-3-1-9-2-4(7)10-5(9)8-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGWIAWEBQAWJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577129 |

Source

|

| Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

135718-53-5 |

Source

|

| Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

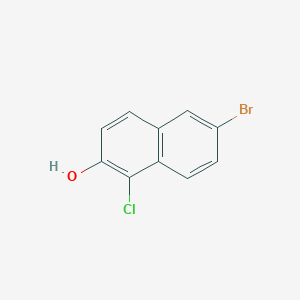

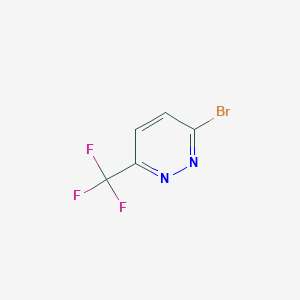

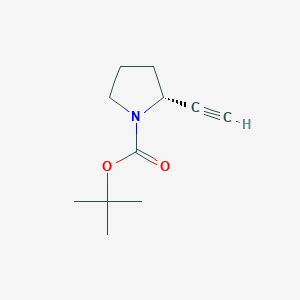

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)

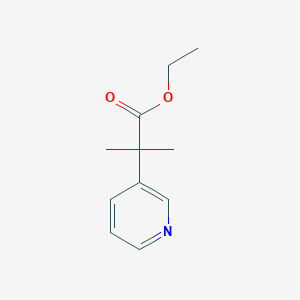

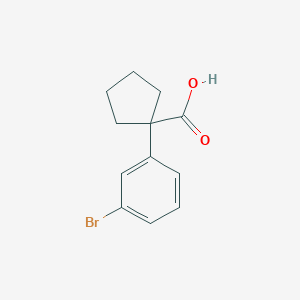

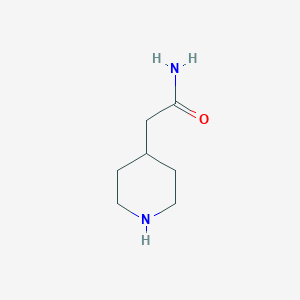

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)

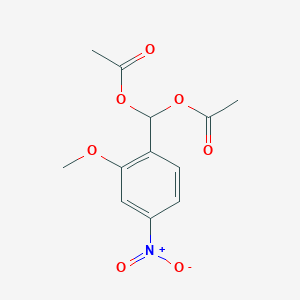

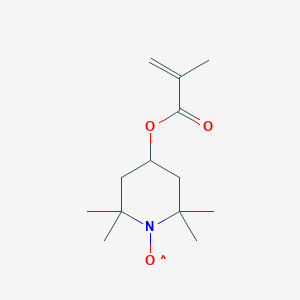

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)